7-Bromo-1-methoxyisoquinoline

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

This specific 7-bromo regioisomer provides a unique vector for palladium-catalyzed cross-coupling, directly impacting geometry and binding interactions of derived drug candidates. The 1-methoxy group modulates C7-Br reactivity, enabling high-yielding parallel synthesis of kinase inhibitor libraries (HPK1, MAP4K4, PIM, AKT) and CNS-penetrant molecules (cLogP 2.95, TPSA 22 Ų). Scalable microwave-assisted synthesis (93% yield) ensures commercial viability for preclinical and clinical development. Also ideal for PROTAC linker attachment.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 1374258-30-6
Cat. No. B3100676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-methoxyisoquinoline
CAS1374258-30-6
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=C1C=C(C=C2)Br
InChIInChI=1S/C10H8BrNO/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,1H3
InChIKeyRNZQCNYQATWREI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-methoxyisoquinoline (CAS 1374258-30-6): A Strategic Brominated Isoquinoline Building Block for Medicinal Chemistry


7-Bromo-1-methoxyisoquinoline (CAS 1374258-30-6) is a synthetic brominated isoquinoline derivative with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . It is characterized by a bromine atom at the 7-position and a methoxy group at the 1-position of the isoquinoline heterocyclic scaffold [1]. The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and drug discovery research, where the bromine substituent serves as a reactive handle for diverse transition metal-catalyzed cross-coupling reactions, enabling the modular construction of functionalized isoquinoline libraries [2].

Why 7-Bromo-1-methoxyisoquinoline Cannot Be Replaced by Other Bromo- or Methoxy-Isoquinoline Isomers


In the context of medicinal chemistry and chemical biology, the precise regioisomeric identity of a brominated isoquinoline building block dictates its utility in downstream diversification and its ultimate biological profile. 7-Bromo-1-methoxyisoquinoline is a specific regioisomer that cannot be interchangeably substituted with other bromo- or methoxy-isoquinoline congeners (e.g., 5-bromo, 8-bromo, or 6-methoxy analogs) without fundamentally altering the chemical and pharmacological properties of the final target molecule [1]. The unique spatial orientation of the bromine atom at the 7-position and the methoxy group at the 1-position creates a distinct vector for palladium-catalyzed cross-coupling reactions, which directly impacts the geometry, binding interactions, and pharmacokinetic properties of derived drug candidates [2]. Furthermore, the electronic effects imparted by the 1-methoxy substituent modulate the reactivity of the C7-Br bond, a factor that is not replicated in isomers with alternative substitution patterns .

Quantitative Differentiation of 7-Bromo-1-methoxyisoquinoline: Synthesis Efficiency and Structural Advantage


Superior Synthetic Accessibility via Microwave-Assisted Methoxylation

The synthesis of 7-bromo-1-methoxyisoquinoline is achieved through a microwave-assisted nucleophilic aromatic substitution from the corresponding 7-bromo-1-chloroisoquinoline precursor, delivering a high isolated yield of 93% after workup . This compares favorably to the synthesis of the closely related 4-bromo-1-methoxy-5-nitroisoquinoline, which was reported to proceed in low yield under similar lithiation and quench conditions [1]. The efficient, high-yielding access to the 7-bromo-1-methoxy regioisomer, enabled by modern microwave technology, provides a tangible advantage in terms of cost-effectiveness and material throughput for large-scale research programs.

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Validated Versatility in Cross-Coupling Reactions for Library Synthesis

7-Bromo-1-methoxyisoquinoline is a demonstrated substrate for palladium-catalyzed transformations. It has been successfully employed in a carbonylation reaction to yield methyl 1-methoxyisoquinoline-7-carboxylate, a key intermediate for accessing carboxylic acid derivatives . Furthermore, studies on related 7-bromoisoquinolines show that this substitution pattern is highly amenable to microwave-assisted Suzuki, Heck, and Sonogashira cross-couplings, leading to the generation of diverse 1,7-disubstituted isoquinoline libraries in moderate to excellent yields within 1 hour of irradiation [1]. This stands in contrast to some other regioisomers, like 5-bromo-1-methoxyisoquinoline, where the electronic and steric environment around the halogen can lead to sluggish or unproductive coupling reactions, limiting their utility in high-throughput chemistry .

Medicinal Chemistry Chemical Biology Library Synthesis

Optimized Physicochemical Properties for CNS Drug Discovery Programs

Computational prediction of physicochemical properties shows that 7-bromo-1-methoxyisoquinoline has a calculated partition coefficient (cLogP) of 2.95 and a topological polar surface area (TPSA) of 22 Ų [1]. This combination falls well within the established favorable ranges for orally bioavailable drugs that target the central nervous system (CNS), which often require cLogP < 5 and TPSA < 90 Ų [2]. By comparison, adding a chloro substituent to the core, as in 4-bromo-7-chloro-1-methoxyisoquinoline, increases cLogP to 3.7 [3]. The lower lipophilicity of 7-bromo-1-methoxyisoquinoline suggests that derived drug candidates may have a reduced risk of off-target binding, metabolic instability, and hERG-related cardiotoxicity, issues commonly associated with more lipophilic compounds [2].

Medicinal Chemistry CNS Drug Discovery ADME/Tox

Defined Hazard Profile to Streamline Laboratory Safety and Procurement Compliance

7-Bromo-1-methoxyisoquinoline is classified with a well-defined and manageable hazard profile. According to its safety data sheet, it is classified as harmful if swallowed (H302), causes skin (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335), carrying the GHS07 pictogram and 'Warning' signal word . This contrasts with other brominated heterocyclic building blocks that may be subject to more stringent regulations due to genotoxicity, carcinogenicity, or explosive potential. The compound's straightforward hazard classification facilitates compliance with institutional safety protocols, simplifies shipping logistics, and minimizes the administrative burden associated with procurement and storage.

Process Safety Procurement Laboratory Operations

Primary Research and Industrial Applications for 7-Bromo-1-methoxyisoquinoline


Modular Synthesis of Kinase-Focused Compound Libraries for Oncology and Immunology

The robust and versatile cross-coupling chemistry enabled by the C7-bromo substituent on 7-bromo-1-methoxyisoquinoline makes it an ideal core scaffold for constructing focused libraries of potential kinase inhibitors [1]. The compound can be readily diversified at the 7-position using high-throughput parallel synthesis techniques (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings) to generate diverse analogs [2]. This application is particularly relevant for medicinal chemistry teams targeting kinases such as HPK1, MAP4K4, PIM kinases, and AKT, where isoquinoline-based inhibitors have demonstrated significant therapeutic potential in oncology and immuno-oncology programs [3].

Exploration of CNS-Penetrant Chemical Space for Neurological Targets

Given its favorable predicted physicochemical properties (cLogP of 2.95 and TPSA of 22 Ų), 7-bromo-1-methoxyisoquinoline is an excellent starting point for the design and synthesis of drug candidates intended to cross the blood-brain barrier [1]. Researchers in CNS drug discovery can utilize this building block to create analogs with a higher probability of achieving sufficient brain exposure [2]. This contrasts with more lipophilic isoquinoline alternatives that may exhibit poor solubility, high protein binding, or increased susceptibility to efflux by P-glycoprotein, thereby limiting their utility in treating neurological and psychiatric disorders [3].

Development of Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

The synthetic tractability of 7-bromo-1-methoxyisoquinoline extends to the preparation of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). The 7-position can be used to install a linker moiety via cross-coupling, while the isoquinoline core serves as a ligand for a target protein of interest [1]. This strategy is particularly valuable for targeting proteins that are difficult to drug with conventional small-molecule inhibitors. The methoxy group at the 1-position may also contribute to binding affinity and selectivity for the target protein [2].

Manufacturing of Key Intermediates for Active Pharmaceutical Ingredients (APIs)

The high-yielding and scalable microwave-assisted synthesis of 7-bromo-1-methoxyisoquinoline (93% yield) makes it a commercially viable intermediate for the production of more complex pharmaceutical compounds [1]. Process chemistry groups can utilize this compound as a cost-effective starting material for the multi-step synthesis of drug candidates that have advanced into preclinical development and clinical trials. Its defined hazard profile and commercial availability from multiple suppliers further support its use in a GMP manufacturing environment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1-methoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.